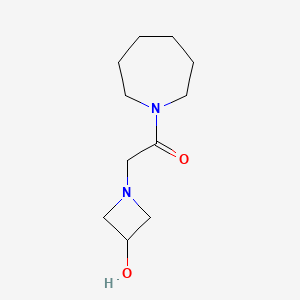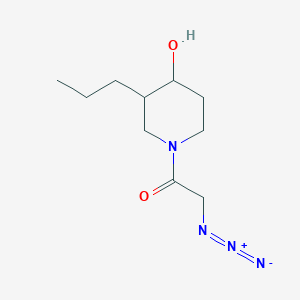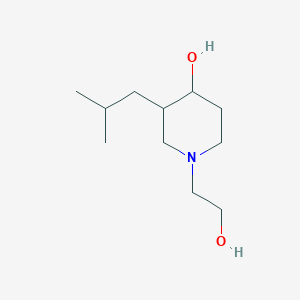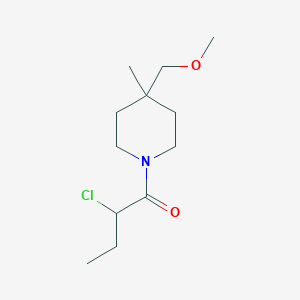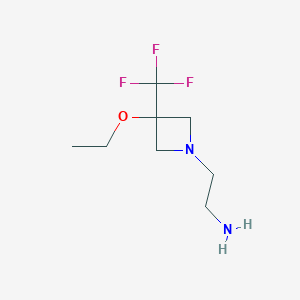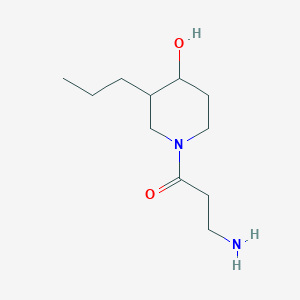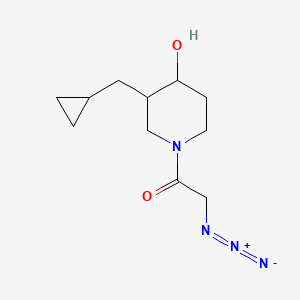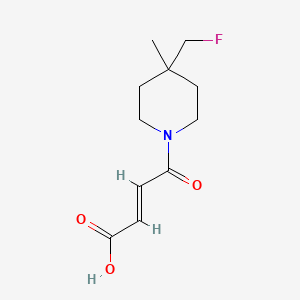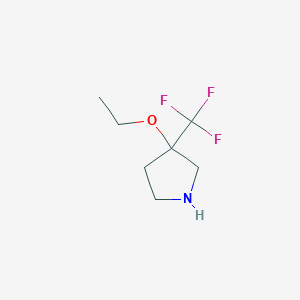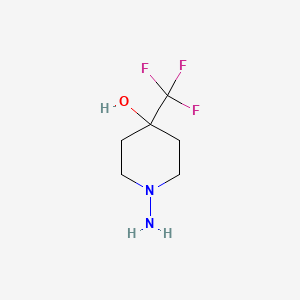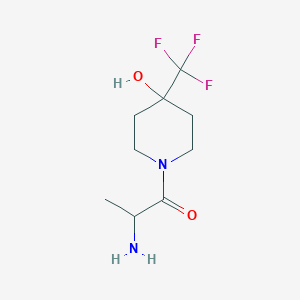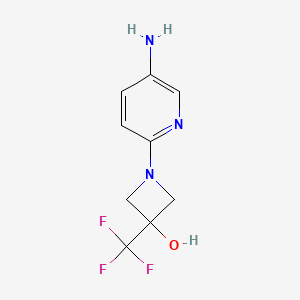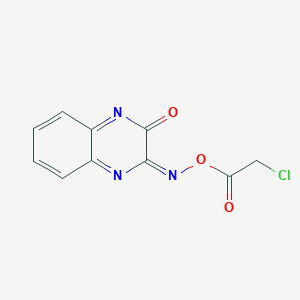
(3-Oxo-1,2,3,4-tetrahidroquinoxalin-2-ilideno)amino 2-cloroacetato
Descripción general
Descripción
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is a useful research compound. Its molecular formula is C10H6ClN3O3 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena y Antiproliferativa
Los derivados de quinoxalina han mostrado resultados prometedores en el campo de la oncología. Exhiben actividades anticancerígenas y antiproliferativas, lo que los convierte en posibles candidatos para el tratamiento del cáncer .
Actividad Antimicrobiana
Se ha descubierto que estos compuestos poseen propiedades antimicrobianas, lo que los hace útiles para combatir diversas infecciones bacterianas y fúngicas .
Actividad Anticonvulsiva
Los derivados de quinoxalina también pueden actuar como anticonvulsivos, lo que podría ser beneficioso en el tratamiento de la epilepsia y otros trastornos convulsivos .
Actividad Antituberculosa
Estos compuestos han demostrado actividad antituberculosa, lo que sugiere su posible uso en el tratamiento de la tuberculosis .
Actividad Antimalárica
Los derivados de quinoxalina han mostrado actividad antimalárica, lo que podría hacerlos efectivos en el tratamiento de la malaria .
Actividad Antileishmanial
Estos compuestos tienen actividad antileishmanial, lo que indica su posible uso en el tratamiento de la leishmaniasis .
Actividad Anti-VIH
Los derivados de quinoxalina han demostrado actividad anti-VIH, lo que sugiere su posible uso en el tratamiento del VIH/SIDA .
Actividad Antiinflamatoria
Estos compuestos tienen propiedades antiinflamatorias, lo que podría ser beneficioso en el tratamiento de diversas enfermedades inflamatorias .
Análisis Bioquímico
Biochemical Properties
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit cytotoxic properties, which suggests its potential interaction with cellular proteins involved in apoptosis and cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it modulates gene expression related to cell proliferation and survival, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects are observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced energy production in cancer cells . This inhibition can result in decreased cell proliferation and increased apoptosis.
Transport and Distribution
The transport and distribution of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution ensures that the compound exerts its effects where it is most needed, such as in tumor tissues.
Subcellular Localization
The subcellular localization of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with DNA and transcription factors, thereby influencing gene expression and cellular behavior.
Propiedades
IUPAC Name |
[(E)-(3-oxoquinoxalin-2-ylidene)amino] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJPYAWONCNSR-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NOC(=O)CCl)C(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=N/C(=N/OC(=O)CCl)/C(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)
